An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7)
An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive technical overview of 4-Hydroxy-3,5-dimethylbenzonitrile (CAS No. 4198-90-7), a pivotal intermediate in the synthesis of complex organic molecules. It details the compound's physicochemical properties, spectroscopic profile, established synthetic methodologies, and key chemical reactions. Special emphasis is placed on its application as a versatile building block in medicinal chemistry, particularly in the development of antiviral agents such as HIV replication inhibitors.[1][2] This guide includes detailed experimental protocols, structured data tables, and graphical representations of synthetic and reactivity pathways to serve as an essential resource for professionals in chemical and pharmaceutical research.
Physicochemical Properties
4-Hydroxy-3,5-dimethylbenzonitrile, also known as 4-Cyano-2,6-dimethylphenol, is a hydroxytoluene derivative characterized by a benzene ring substituted with hydroxyl, cyano, and two methyl groups.[3][4] Its physical state is typically a white to beige crystalline powder.[1][2][3] The unique arrangement of these functional groups imparts dual reactivity, making it a valuable precursor in various synthetic strategies.[1]
Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dimethylbenzonitrile
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4198-90-7 | [1][3] |
| Molecular Formula | C₉H₉NO | [1][4][5] |
| Molecular Weight | 147.17 g/mol | [1][4] |
| IUPAC Name | 4-hydroxy-3,5-dimethylbenzonitrile | [4][5] |
| Appearance | White to beige crystalline powder | [1][3] |
| Melting Point | 123-127 °C | [1] |
| Boiling Point (Est.) | 267.28 °C | [1] |
| Water Solubility | 320 mg/L at 20 °C | [1] |
| pKa | 8.27 (at 25 °C) | [1] |
| InChI Key | WFYGXOWFEIOHCZ-UHFFFAOYSA-N |[4][5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of 4-Hydroxy-3,5-dimethylbenzonitrile.
¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl groups. IR: The infrared spectrum is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) stretch, the nitrile (-C≡N) stretch, and C-H and C=C vibrations from the aromatic ring.[1]
Table 2: Spectroscopic Data for 4-Hydroxy-3,5-dimethylbenzonitrile
| Spectrum Type | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference(s) |
|---|---|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.76 | s | DMSO-d₆ | [1] |
| Methyl-H (CH₃) | 2.12 | s | DMSO-d₆ | [1] | |
| IR (Typical Ranges) | O-H stretch | 3200-3600 cm⁻¹ (broad) | - | - | [1] |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | - | - | [1] | |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | - | - | [1] | |
| C≡N stretch | 2220-2260 cm⁻¹ (sharp) | - | - | [1] |
| | C=C stretch (aromatic) | 1500-1600 cm⁻¹ | - | - |[1] |
Synthesis and Manufacturing
Several synthetic routes to 4-Hydroxy-3,5-dimethylbenzonitrile have been established, primarily involving the transformation of functional groups on a substituted benzene ring.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde [6] This method involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile in a single pot.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF).[6]
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 110-130 °C) for several hours.[3][6] Microwave irradiation can be used to improve yields and reduce reaction times.[1]
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC).[6]
-
Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate (EtOAc).[3]
-
Purification: Filter the diluted mixture through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure nitrile.[3] A yield of 93% with purity above 98% has been reported under optimized conditions.[6]
Protocol 2: Palladium-Catalyzed Cyanation of 4-bromo-2,6-dimethylphenol [3][7] This protocol describes a cross-coupling approach for nitrile synthesis.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge a reaction vessel with 4-bromo-2,6-dimethylphenol (0.250 mmol), malononitrile (0.500 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.005 mmol), CuI (0.125 mmol), 1,10-phenanthroline (0.063 mmol), t-BuONa (0.500 mmol), and KF (0.500 mmol).[3][7]
-
Solvent: Add a polar aprotic solvent such as DMF or NMP (1 mL).[3][7]
-
Reaction Conditions: Stir the reaction mixture at 130 °C for 24 hours.[3][7]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The extent of conversion can be determined by Gas Chromatography (GC) analysis.[3][7]
Chemical Reactivity and Derivatization
The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group allows for a wide range of chemical transformations, making it a versatile intermediate.[1]
-
Nitrile Group Transformations: The nitrile moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-hydroxy-3,5-dimethylbenzoic acid).[1] Alternatively, it can be reduced to a primary benzylamine, yielding 4-(aminomethyl)-2,6-dimethylphenol. Both the resulting acid and amine are valuable precursors for synthesizing amide libraries via standard coupling reactions.[1]
-
Hydroxyl Group Transformations: The phenolic hydroxyl group is a site for etherification and esterification. More importantly for advanced synthesis, it can be converted into a triflate or a halide. These derivatives serve as electrophilic partners in palladium-catalyzed C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, alkenyl, and alkynyl substituents onto the aromatic ring.[1]
Applications in Drug Discovery
The primary application of 4-Hydroxy-3,5-dimethylbenzonitrile in the pharmaceutical industry is as a key building block for antiviral agents, most notably for non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[1][2][3] Its structure forms a core scaffold that can be elaborated to produce potent drug candidates.[1][2][8]
The logical workflow above illustrates how 4-Hydroxy-3,5-dimethylbenzonitrile is incorporated into a final drug molecule.[9] This NNRTI then binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function and ultimately blocks viral replication.
Safety and Handling
4-Hydroxy-3,5-dimethylbenzonitrile is classified as harmful and requires careful handling in a laboratory setting.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][11]
Table 3: Summary of GHS Hazard and Precautionary Statements
| Classification | Code(s) | Description | Reference(s) |
|---|---|---|---|
| Hazard Statements | H300/H302 | Fatal or harmful if swallowed. | [4] |
| H312 | Harmful in contact with skin. | ||
| H315 | Causes skin irritation. | [4] | |
| H319 | Causes serious eye irritation. | ||
| H332 | Harmful if inhaled. | ||
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | ||
| P270/P271 | Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. | [10] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301+P310/P312 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Conclusion
4-Hydroxy-3,5-dimethylbenzonitrile is a high-value chemical intermediate with significant relevance in medicinal chemistry and drug discovery. Its dual functionality provides a versatile platform for synthesizing complex molecular architectures, particularly for potent antiviral compounds. This guide has consolidated its key technical data, synthetic protocols, and reactivity profiles to support ongoing and future research endeavors that leverage this important building block.
References
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- 3. 4-hydroxy-3,5-dimethyl-benzenecarbonitrile | 4198-90-7 [chemicalbook.com]
- 4. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3,5-dimethylbenzonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. researchgate.net [researchgate.net]
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